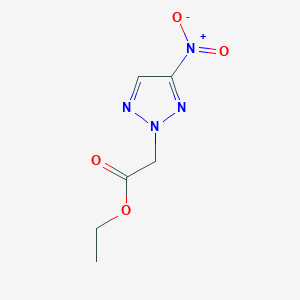

ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

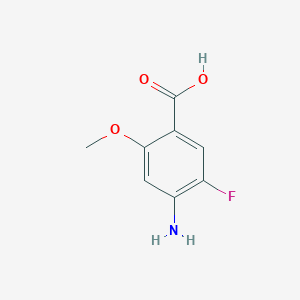

“Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as 1,2,3-triazoles, which are known for their notable therapeutic importance .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as “ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis method yields both 1,4- and 1,5-disubstituted-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole ring is a central structural component in a number of drug classes .

Chemical Reactions Analysis

The chemical reactions involving “ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate” and similar compounds often involve the formation of a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities .

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

1,2,3-Triazole compounds exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are part of many drugs, like ketoconazole and fluconazole .

Antimicrobial Activities

1,2,3-Triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities . These compounds showed moderate to excellent activity against various microbial strains .

Agrochemistry

Compounds containing triazole have important application value in agrochemistry . They are used in the development of agrochemicals .

Material Chemistry

Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it valuable in material chemistry .

Industrial Applications

Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys .

Explosives and Propellants

Due to their high nitrogen content, triazole compounds have found applications in the synthesis of propellants, explosives, and pyrotechnics .

Mechanism of Action

Target of Action

Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a complex compound with potential applications in various fields. Some related compounds, such as 1H-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-II enzyme .

Mode of Action

It’s worth noting that related compounds, such as 1h-1,2,3-triazole analogs, exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

Related compounds, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .

Result of Action

Related compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

ethyl 2-(4-nitrotriazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-7-3-5(8-9)10(12)13/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUFLMPDLLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)

![3-(2,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2434679.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2434694.png)